4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile
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Overview
Description
4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group, a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the fluorination of a pyridine derivative, followed by the introduction of the aminoethyl group through nucleophilic substitution. The nitrile group is then introduced via a cyanation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, scalability, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The nitrile group can participate in various chemical interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(2-Aminoethyl)aniline
- 2-(4-Aminophenyl)ethylamine
Uniqueness
4-(2-Aminoethyl)-6-fluoropyridine-2-carbonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H8FN3 |
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Molecular Weight |
165.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8FN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2 |
InChI Key |
BIXRCIAWZMXVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)F)CCN |
Origin of Product |
United States |
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